3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Catalog No.
S15297445
CAS No.
23338-59-2
M.F
C22H22ClN3O2
M. Wt
395.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpho...

CAS Number

23338-59-2

Product Name

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

IUPAC Name

6-(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

InChI

InChI=1S/C22H22ClN3O2/c23-19-8-6-18(7-9-19)21-16-20(17-4-2-1-3-5-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2

InChI Key

PXZDPMRCXQTANE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a synthetic organic compound belonging to the pyridazinone class. Pyridazinones are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This particular compound features a pyridazinone core substituted with a p-chlorophenyl group at the sixth position, a morpholinoethyl group at the second position, and a phenyl group at the fourth position. The molecular formula is C23H25ClN3OC_{23}H_{25}ClN_3O and its molecular weight is approximately 391.5g/mol391.5\,g/mol .

The chemical reactivity of 3(2H)-pyridazinone derivatives typically involves nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of various substituents can influence these reactions:

  • Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters.
  • Substitution Reactions: The introduction of the p-chlorophenyl and phenyl groups can occur via nucleophilic substitutions.
  • Morpholinoethyl Group Addition: This group can be introduced through alkylation using appropriate alkyl halides.

The compound may also undergo oxidation or reduction reactions depending on the substituents present, leading to various derivatives with altered biological activities .

Pyridazinone derivatives, including this compound, have been studied for their diverse biological activities. They exhibit potential therapeutic effects such as:

  • Analgesic and Anti-inflammatory Properties: Some derivatives have shown significant analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) with lower side effects .
  • Antihypertensive Effects: Certain pyridazinones have been evaluated for their ability to lower blood pressure, particularly those containing piperazine or morpholine moieties .
  • Antitumor Activity: Research indicates that pyridazinones may possess cytotoxic effects against various cancer cell lines .

The synthesis of 3(2H)-pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves several steps:

  • Formation of the Pyridazinone Core:
    • Cyclization of hydrazine derivatives with diketones or ketoesters.
  • Substitution Reactions:
    • Nucleophilic substitution for introducing p-chlorophenyl and phenyl groups.
  • Morpholinoethyl Group Addition:
    • Alkylation using suitable alkyl halides to attach the morpholinoethyl group.

Optimization of reaction conditions and purification methods such as recrystallization or chromatography are crucial for achieving high yields and purity in industrial production .

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- has several potential applications:

  • Pharmaceutical Development: It serves as a lead compound in developing analgesics and anti-inflammatory agents.
  • Research Tool: Used in studies exploring interactions with biological macromolecules.
  • Material Science: Potential applications in developing new materials or catalysts due to its unique chemical structure .

Studies on interaction mechanisms highlight that pyridazinones may modulate the activity of various biological targets, including enzymes and receptors. For instance:

  • Receptor Binding Studies: Some derivatives have demonstrated high affinity for adrenergic receptors, indicating their potential use in treating cardiovascular conditions .
  • Enzyme Inhibition: Certain compounds within this class act as inhibitors for cyclooxygenase and lipoxygenase enzymes involved in inflammatory processes .

Understanding these interactions is vital for elucidating their therapeutic mechanisms and optimizing their pharmacological profiles.

Several compounds share structural similarities with 3(2H)-pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-, offering insights into its uniqueness:

Compound NameStructureKey Features
6-(m-Chlorophenyl)-4-methyl-3(2H)-pyridazinoneStructureExhibits analgesic properties but lacks morpholinoethyl substitution.
6-(4-Methoxyphenyl)-3(2H)-pyridazinoneStructureSimilar core structure; potential for different biological activity due to methoxy substitution.
6-(o-Chlorophenyl)-4-methyl-3(2H)-pyridazinoneStructureContains an o-chlorophenyl group; may exhibit different pharmacological effects compared to p-chlorophenyl derivative.

The unique combination of substituents in 3(2H)-pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-, particularly the morpholinoethyl side chain, distinguishes it from other similar compounds, potentially enhancing its therapeutic efficacy and specificity .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

395.1400546 g/mol

Monoisotopic Mass

395.1400546 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

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